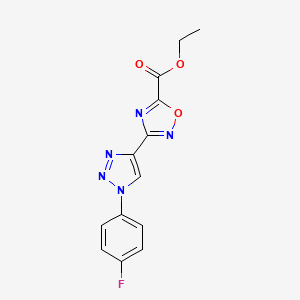

3-(1-(4-fluorofenil)-1H-1,2,3-triazol-4-il)-1,2,4-oxadiazol-5-carboxilato de etilo

Descripción general

Descripción

Ethyl 3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxylate is a useful research compound. Its molecular formula is C13H10FN5O3 and its molecular weight is 303.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality ethyl 3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that compounds containing the triazole moiety exhibit significant antimicrobial properties. Ethyl 3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxylate has been synthesized and evaluated for its effectiveness against various bacterial strains. Studies have shown that derivatives of triazole can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, making them promising candidates for the development of new antibiotics .

Anticancer Properties

The compound's ability to interact with biological targets has led to investigations into its anticancer potential. The presence of the oxadiazole ring enhances its pharmacological profile by improving solubility and bioavailability. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways .

Case Study: Synthesis and Evaluation

A recent study synthesized ethyl 3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxylate and assessed its biological activity. The synthesis involved a multi-step reaction starting from readily available precursors. The resulting compound was characterized using NMR and mass spectrometry techniques to confirm its structure. Biological assays demonstrated significant cytotoxic effects against several cancer cell lines .

Agricultural Science

Fungicidal Activity

Compounds with triazole structures are widely recognized for their fungicidal properties. Ethyl 3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxylate has been tested for its efficacy against fungal pathogens affecting crops. Laboratory studies have indicated that this compound can effectively inhibit the growth of fungi such as Fusarium spp. and Alternaria spp., suggesting its potential use as a fungicide in agricultural applications .

Material Science

Polymer Applications

The unique chemical structure of ethyl 3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxylate allows it to be integrated into polymer matrices to enhance their properties. Research is ongoing into how this compound can improve the thermal stability and mechanical strength of polymers used in various industrial applications. The incorporation of such compounds into polymer systems can lead to materials with tailored functionalities for specific applications .

Summary Table of Applications

| Application Area | Potential Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents, anticancer drugs | Significant cytotoxicity against cancer cells |

| Agricultural Science | Fungicides for crop protection | Effective against Fusarium and Alternaria fungi |

| Material Science | Enhancements in polymer properties | Improved thermal stability and mechanical strength |

Mecanismo De Acción

Target of Action

Compounds with similar structures have been found to bind with high affinity to multiple receptors . The specific targets would depend on the exact structure and functional groups present in the compound.

Mode of Action

The interaction of the compound with its targets could involve various types of chemical interactions such as hydrogen bonding, van der Waals forces, and ionic interactions. The fluorophenyl group might interact with hydrophobic pockets of the target protein, while the triazol and oxadiazole groups could form hydrogen bonds with the protein .

Biochemical Pathways

The compound could potentially affect various biochemical pathways depending on its targets. For example, if it targets enzymes involved in inflammatory responses, it could affect the production of inflammatory mediators .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, the presence of the ethyl group might increase its lipophilicity, potentially enhancing its absorption and distribution .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its targets and the biochemical pathways it affects. For example, if it inhibits an enzyme involved in inflammation, it could potentially reduce inflammatory responses .

Action Environment

Environmental factors such as pH and temperature could influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature conditions could potentially affect the compound’s structure and hence its ability to bind to its targets .

Actividad Biológica

Ethyl 3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxylate is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The compound has the following chemical formula:

with a molecular weight of 303.25 g/mol. Its structure includes a triazole ring fused with an oxadiazole moiety, which is known for its bioisosteric properties that enhance biological activity.

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazole, including the compound , exhibit significant anticancer properties. The mechanism primarily involves:

- Inhibition of Enzymes : Compounds like ethyl 3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxylate have shown inhibitory effects on various enzymes such as histone deacetylase (HDAC), thymidylate synthase, and telomerase . These enzymes are crucial for cancer cell proliferation and survival.

- Cytotoxicity Against Cancer Cell Lines : Studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines including human colon adenocarcinoma (HT-29) and breast cancer cells. For instance, one study reported an IC50 value indicating moderate potency against a panel of cancer cell lines .

Antimicrobial Activity

The compound also displays antimicrobial properties. The oxadiazole scaffold has been associated with activity against various bacterial and fungal strains. The presence of the fluorophenyl group enhances its interaction with microbial targets .

Anti-inflammatory and Analgesic Effects

In addition to its anticancer and antimicrobial activities, ethyl 3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxylate has been explored for its anti-inflammatory effects. It shows potential in reducing inflammation markers and alleviating pain in preclinical models .

The biological activity of this compound can be attributed to several mechanisms:

- Targeting Nucleic Acids : The oxadiazole moiety interacts with DNA and RNA, potentially disrupting transcription and replication processes in cancer cells.

- Enzyme Inhibition : By inhibiting key enzymes involved in cell cycle regulation and apoptosis (programmed cell death), the compound can induce cytotoxicity in malignant cells.

- Modulation of Signaling Pathways : It may interfere with various signaling pathways that are crucial for tumor growth and metastasis.

Case Studies

Several studies have evaluated the biological activity of related compounds:

These studies highlight the potential of oxadiazole derivatives in therapeutic applications.

Propiedades

IUPAC Name |

ethyl 3-[1-(4-fluorophenyl)triazol-4-yl]-1,2,4-oxadiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FN5O3/c1-2-21-13(20)12-15-11(17-22-12)10-7-19(18-16-10)9-5-3-8(14)4-6-9/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLTKRWKWGCGVRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NO1)C2=CN(N=N2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.